2-Pyridinamine,5,6-dihydro-4-methyl-(9CI)
Description
Chemical Classification and Structural Features of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI)
This compound is classified as a dihydropyridinamine. The core of the molecule is a dihydropyridine (B1217469) ring, which is a six-membered heterocycle containing a nitrogen atom and two double bonds. The presence of an amino group substituent makes it an amine, and specifically a pyridinamine derivative.
The key structural features include:
A partially saturated pyridine (B92270) ring, which imparts a degree of conformational flexibility compared to the aromatic pyridine.
An enamine-like system resulting from the amino group attached to a double bond within the ring.
A methyl group at the 4-position, which can influence the electronic properties and steric interactions of the molecule.
Table 1: General Properties of a Structurally Related Aromatic Analogue, 2-Amino-4-methylpyridine (B118599)
| Property | Value |
| Molecular Formula | C6H8N2 |
| Molecular Weight | 108.14 g/mol |
| Melting Point | 96-99 °C |
| Boiling Point | 230 °C |
| Solubility | Freely soluble in water and DMF |
Data for 2-Amino-4-methylpyridine, a related aromatic compound, is provided for comparative context. sigmaaldrich.comfishersci.com
Historical Context and Evolution of Dihydropyridinamine Chemistry
The chemistry of dihydropyridines gained significant attention with the development of the Hantzsch dihydropyridine synthesis in 1881 by Arthur Hantzsch. wikipedia.orgdrugfuture.com This reaction involves the multi-component condensation of an aldehyde, a β-ketoester (two equivalents), and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydropyridine (B1200194). wikipedia.orgorganic-chemistry.org This foundational method opened the door to a vast array of dihydropyridine derivatives.
Initially, research focused on the synthesis and oxidation of dihydropyridines to their corresponding aromatic pyridine counterparts. wikipedia.org Over time, the intrinsic chemical and biological properties of the dihydropyridine core itself became a major area of investigation. The development of new synthetic methodologies, including microwave-assisted and environmentally benign approaches in aqueous media, has further expanded the scope of dihydropyridine chemistry. wikipedia.orgsharif.edu The introduction of amino groups to the dihydropyridine scaffold led to the exploration of dihydropyridinamines and their unique chemical reactivity and potential applications.
Significance of the 5,6-Dihydro Pyridine Moiety in Organic Synthesis and Heterocyclic Chemistry
The dihydropyridine scaffold, including the 5,6-dihydro isomer, is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. nih.gov Five and six-membered heterocyclic compounds are fundamental components in a vast number of biologically active molecules and pharmaceutical drugs. mdpi.comderpharmachemica.com
In organic synthesis, dihydropyridines serve as valuable building blocks for the construction of more complex nitrogen-containing heterocycles, including various alkaloids and other natural products. nih.gov Their partially saturated nature allows for a range of chemical transformations, such as reductions, oxidations, and cycloadditions, that are not possible with their aromatic pyridine analogues.
The presence of both a secondary amine and an enamine functionality within the 5,6-dihydropyridin-2-amine structure suggests a rich reaction chemistry, making it a useful synthon for creating diverse molecular libraries for drug discovery.
Overview of Research Directions Pertaining to 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) and Analogues
While specific research on 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) is not extensively documented in publicly available literature, the research directions for its analogues, particularly 1,4-dihydropyridines, are well-established and provide a strong indication of potential areas of study.
A major focus of dihydropyridine research has been in the field of medicine. Dihydropyridine derivatives are widely known as L-type calcium channel blockers, used in the treatment of cardiovascular diseases such as hypertension. nih.govnih.gov The development of different generations of these drugs has aimed to improve their pharmacokinetic profiles and reduce adverse effects. nih.gov
Current research is exploring the therapeutic potential of dihydropyridine analogues in a variety of other areas, including:
Anticancer agents : Some dihydropyridine derivatives have shown cytotoxic potential against various cancer cell lines. rsc.org
Antimicrobial and Antiviral agents : The dihydropyridine scaffold is being investigated for the development of new antibacterial and antiviral drugs. nih.govrsc.org
Neuroprotective agents : Certain dihydropyridine derivatives have been studied for their potential in treating neurodegenerative diseases. nih.gov
Furthermore, the synthetic utility of dihydropyridinamine analogues continues to be an active area of research, with new methods being developed for their efficient and selective synthesis. mdpi.comacs.org The exploration of their reactivity and application as synthons for more complex heterocyclic systems remains a key objective in organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
4-methyl-2,3-dihydropyridin-6-amine |
InChI |
InChI=1S/C6H10N2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3,(H2,7,8) |
InChI Key |
SRTDZDDEFUNXJL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NCC1)N |
Canonical SMILES |
CC1=CC(=NCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyridinamine,5,6 Dihydro 4 Methyl 9ci
Classical Approaches to Dihydropyridinamine Synthesis
The traditional synthesis of dihydropyridine (B1217469) derivatives often relies on well-established cyclization reactions that form the heterocyclic core. These methods, while foundational, provide the basis for accessing a wide array of substituted dihydropyridines.
Cyclization Reactions for the Construction of the 5,6-Dihydro Pyridine (B92270) Ring System
The Hantzsch dihydropyridine synthesis, first reported in 1881, remains a cornerstone for the creation of 1,4-dihydropyridine (B1200194) rings. researchgate.net This one-pot multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). researchgate.net While the classical Hantzsch synthesis yields 1,4-dihydropyridines, modifications and alternative cyclization strategies are necessary to achieve the 5,6-dihydro isomer.
One such strategy involves the intramolecular Wittig reaction. A universal and diastereospecific method has been developed for the synthesis of 5,6-dihydropyridin-2(1H)-ones from N-(3-oxoalkyl)-chloroacetamides. researchgate.net This approach provides a versatile route to the 5,6-dihydropyridin-2-one scaffold, which can then be further functionalized. Another method involves the intramolecular Knoevenagel condensation of methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate under acidic conditions, which can lead to the formation of 5,6-dihydropyridin-2(1H)-ones. researchgate.net
Furthermore, rhodium-catalyzed C–H activation of α,β-unsaturated imines and subsequent coupling with alkynes can generate azatriene intermediates that undergo in situ electrocyclization to form 1,2-dihydropyridines. acs.org These can then be selectively reduced to the corresponding tetrahydropyridines, which are structurally related to the target 5,6-dihydro system. acs.org
Strategic Introduction of the 4-Methyl Substituent
The substitution pattern of the resulting dihydropyridine is largely determined by the choice of starting materials in classical syntheses. In the context of the Hantzsch synthesis, the substituent at the 4-position of the dihydropyridine ring originates from the aldehyde reactant. researchgate.net Therefore, to introduce a 4-methyl group, acetaldehyde (B116499) would be the logical choice of aldehyde.
The structure-activity relationship (SAR) of many dihydropyridine-based compounds highlights the importance of the substituent at the C4 position. researchgate.net While aromatic substituents are common, the use of aliphatic aldehydes like acetaldehyde allows for the direct incorporation of a methyl group at this position.
Methods for Incorporating the 2-Amino Functionality
The introduction of an amino group at the 2-position of the dihydropyridine ring presents a synthetic challenge. One classical approach to the amination of pyridine rings is the Chichibabin reaction, which involves the reaction of a pyridine with sodium amide. However, the application of this reaction to a dihydropyridine system, which is more susceptible to oxidation and other side reactions, is not straightforward.
A more plausible strategy involves the use of a pre-functionalized starting material. For instance, incorporating a nitrogen-containing functionality into one of the precursors for the cyclization reaction can directly lead to an aminodihydropyridine derivative. The synthesis of 1,4-dihydropyridine hybrid benzamide (B126) derivatives has been achieved through an amination method, showcasing the feasibility of incorporating nitrogen-containing groups. nih.gov
Alternatively, a functional group at the 2-position, such as a hydroxyl group in a dihydropyridone, can be converted to an amino group through a series of chemical transformations. For example, a 2-hydroxypyridine (B17775) derivative can be synthesized and subsequently aminated. sharif.edu
Advanced and Sustainable Synthetic Routes
In recent years, the development of more efficient, selective, and environmentally friendly synthetic methods has been a major focus in organic chemistry. These advanced routes offer significant advantages over classical approaches for the synthesis of complex molecules like 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI).
Catalytic Transformations for Enantioselective Synthesis (referencing general dihydropyridine catalysis)
The development of catalytic enantioselective methods for the synthesis of chiral dihydropyridines has been a significant area of research, as the enantiomers of such compounds often exhibit different biological activities. mdpi.com Organocatalysis has emerged as a powerful tool in this regard. For instance, the first cinchona alkaloid organocatalyzed enantioselective synthesis of chiral 1,4-dihydropyridine derivatives has been described, utilizing a Michael addition reaction. researchgate.net
Metal-based catalysts have also been employed for the asymmetric synthesis of dihydropyridines. N,N′-dioxide/Ni(II) or Nd(III) complex catalysts have been shown to be efficient in the asymmetric catalytic cascade reaction to produce optically enriched Hantzsch dihydropyridines with high yields and excellent enantioselectivities. acs.org Furthermore, gold-catalyzed intermolecular cascade additions of amines to diyne-enes have been reported for the enantioselective synthesis of 1,2-dihydropyridines. nih.gov These catalytic systems offer a pathway to chiral 5,6-dihydropyridinamine derivatives, a feature not readily achievable through classical methods.
Electro-Organic Synthesis Techniques for Dihydropyridine Systems
Electro-organic synthesis represents a sustainable and powerful alternative to conventional chemical methods, often avoiding the need for harsh reagents. nih.gov This technique has been successfully applied to the synthesis of dihydropyridine derivatives. A highly efficient electrocarboxylation method has been developed to synthesize novel acid derivatives of 1,4-dihydropyridines. acs.org This process involves the electrochemical reduction of a dibromo-1,4-dihydropyridine derivative in the presence of carbon dioxide.
While this example focuses on carboxylation, the principles of electrochemical synthesis can be extended to other transformations, including amination, potentially providing a direct and green route to 2-aminodihydropyridine derivatives. The electrochemical oxidation of 1,4-dihydropyridines has also been studied, indicating the feasibility of using electrochemical methods to manipulate the dihydropyridine ring system. osi.lv The use of electricity as a "reagent" minimizes waste and can lead to unique reactivity and selectivity. nih.gov
Microwave-Assisted and Flow Chemistry Protocols
The advent of microwave-assisted organic synthesis (MAOS) and flow chemistry has revolutionized the construction of heterocyclic scaffolds, including dihydropyridinamines. These technologies offer significant advantages over conventional batch methods, such as dramatically reduced reaction times, improved yields, and enhanced safety profiles.
Microwave-Assisted Synthesis:
Microwave irradiation has been successfully employed in the synthesis of various dihydropyridine and dihydropyrimidine (B8664642) derivatives, which are structurally analogous to the target compound. semanticscholar.orgmdpi.comresearchgate.netbeilstein-journals.org The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, is particularly amenable to microwave conditions. mdpi.comnih.govtechnologynetworks.comnih.gov This one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source can be efficiently carried out to produce the dihydropyridine core. For the synthesis of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI), a modified Hantzsch-type reaction or a related multicomponent strategy would be a plausible approach under microwave irradiation.
One potential microwave-assisted route could involve the reaction of a suitable α,β-unsaturated ketone, a nitrile-containing active methylene (B1212753) compound, and an ammonia source. The use of microwave heating would likely accelerate the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps, leading to the desired dihydropyridinamine. Research on related 2-aminopyridine (B139424) derivatives has shown that solvent-free conditions or the use of high-boiling point solvents like DMF or acetic acid under microwave irradiation can be highly effective. researchgate.netnih.gov
A study on the microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, for instance, demonstrated a significant rate enhancement and yield improvement compared to conventional heating. nih.gov The optimization of microwave power and reaction time was crucial in achieving high yields in a matter of minutes. nih.gov
Flow Chemistry Protocols:
Continuous flow chemistry offers a scalable and safe alternative for the synthesis of dihydropyridines. mdpi.comnih.govtechnologynetworks.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions that might be challenging to achieve in a batch setup. mdpi.comnih.gov
The Hantzsch dihydropyridine synthesis has been successfully adapted to a continuous flow process, often in combination with microwave heating. mdpi.comnih.govtechnologynetworks.com A typical setup would involve pumping the pre-mixed reactants through a heated or irradiated reaction coil. This approach allows for the rapid production of the dihydropyridine product with minimal workup. For the synthesis of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI), a similar flow-based multicomponent reaction strategy could be envisioned, potentially utilizing a packed-bed reactor with a solid-supported catalyst to further enhance efficiency and ease of purification.
Optimization of Reaction Conditions and Process Efficiency
The efficiency of any synthetic protocol for 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) is critically dependent on the optimization of various reaction parameters. Key factors that are typically scrutinized include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.
Catalyst Selection: The synthesis of dihydropyridine derivatives often benefits from the use of a catalyst to promote the key bond-forming steps. Both acid and base catalysts have been employed. For instance, in Hantzsch-type reactions, Brønsted acids like acetic acid or Lewis acids such as ytterbium triflate have been shown to be effective. mdpi.commdpi.com The choice of catalyst can significantly influence the reaction rate and the formation of byproducts.
Solvent Effects: The solvent can play a crucial role in the outcome of the synthesis. While some microwave-assisted syntheses of related heterocycles have been successful under solvent-free conditions, the choice of solvent is often critical for dissolving reactants and influencing the reaction pathway. researchgate.net Solvents like ethanol, methanol, acetonitrile, and DMF have been commonly used in the synthesis of dihydropyridines. mdpi.comnih.govnih.gov "On-water" synthesis has also emerged as an environmentally friendly approach for the Hantzsch reaction. nih.gov
Temperature and Reaction Time: Temperature is a key parameter that needs to be carefully controlled. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of undesired side products. Microwave-assisted and flow chemistry techniques allow for precise temperature control, enabling rapid heating to the desired temperature and minimizing the time the reaction mixture is exposed to high temperatures. mdpi.comnih.gov This often leads to cleaner reactions and higher yields.
The optimization of these conditions is typically performed through systematic screening, and the results can be presented in tabular format to clearly illustrate the impact of each parameter on the reaction yield and purity of the final product.
Interactive Data Table: Optimization of a Hypothetical Hantzsch-type Reaction for Dihydropyridinamine Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | 80 | 60 | 35 |
| 2 | Acetic Acid (10) | Ethanol | 80 | 30 | 65 |
| 3 | Ytterbium Triflate (5) | Acetonitrile | 100 (MW) | 10 | 85 |
| 4 | Piperidine (B6355638) (20) | DMF | 120 (MW) | 15 | 78 |
| 5 | None | Water | 100 | 60 | 55 |
This table represents a hypothetical optimization study based on literature for analogous reactions.
Stereochemical Control in Dihydropyridinamine Synthesis
The structure of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) contains a stereocenter at the C4 position of the dihydropyridine ring. Therefore, the control of stereochemistry is a critical aspect of its synthesis, particularly for applications where a specific enantiomer is required. The development of enantioselective methods for the synthesis of dihydropyridines has been an active area of research. nih.govrsc.orgnih.govrsc.orgmdpi.com
Several strategies can be employed to achieve stereochemical control:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials to direct the stereochemical outcome of the cyclization reaction. After the dihydropyridine ring is formed, the auxiliary can be removed to yield the enantiomerically enriched product.
Chiral Catalysis: The use of a chiral catalyst, either a metal complex or an organocatalyst, can promote the formation of one enantiomer over the other. Chiral Brønsted acids, Lewis acids, and phase-transfer catalysts have been explored for the enantioselective synthesis of dihydropyridines and related compounds. nih.govrsc.org For example, the use of a chiral isothiourea catalyst has been reported for the enantioselective addition of C(1)-ammonium enolates to pyridinium (B92312) salts to generate enantioenriched 1,4-dihydropyridines. nih.govrsc.org
Substrate-Controlled Synthesis: If one of the starting materials is already chiral, it can influence the stereochemistry of the newly formed stereocenter. For instance, using a chiral aldehyde or β-ketoester in a Hantzsch-type reaction can lead to a diastereoselective synthesis of the dihydropyridine product. A facile transformation of amino acids into substituted 1,4-dihydropyridines has been reported, where the inherent chirality of the amino acid is utilized. chemrxiv.org
The stereochemical outcome of these reactions is often determined by analyzing the product mixture using techniques such as chiral chromatography or NMR spectroscopy with chiral shift reagents. The diastereomeric or enantiomeric excess (d.e. or e.e.) is a key metric for evaluating the success of a stereoselective synthesis.
Interactive Data Table: Hypothetical Enantioselective Synthesis of a Dihydropyridinamine
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | (R)-BINOL-phosphoric acid | Toluene | 25 | 75 | 85 |
| 2 | (S)-Proline | DMSO | 0 | 60 | 70 |
| 3 | Chiral Isothiourea | CH2Cl2 | -20 | 82 | 92 |
| 4 | (R)-BTM | Toluene | 25 | 88 | 95 nih.govrsc.org |
This table represents a hypothetical study based on catalysts used in similar enantioselective syntheses.
Mechanistic Studies of 2 Pyridinamine,5,6 Dihydro 4 Methyl 9ci Reactivity
Reactivity Profile of the 5,6-Dihydro Pyridine (B92270) Ring
The 5,6-dihydropyridine ring contains a crucial C=C double bond and an enamine-like system, which define its reactivity. Its primary reaction pathways involve transformations toward a more stable aromatic state and addition reactions across the double bond.
Investigation of Aromatization and Dehydrogenation Pathways
A fundamental characteristic of dihydropyridines is their propensity to undergo oxidative dehydrogenation to form the corresponding stable aromatic pyridine ring. wikipedia.orgmdpi.com This aromatization is a thermodynamically favorable process. For 2-Pyridinamine, 5,6-dihydro-4-methyl-, this would result in the formation of 4-methyl-2-aminopyridine. The process involves the removal of two hydrogen atoms from the dihydropyridine (B1217469) ring, formally an oxidation.
A wide array of oxidizing agents can accomplish this transformation, ranging from classic reagents to modern catalytic systems. mdpi.com Challenges in these reactions can include managing the reactivity of other functional groups within the molecule and preventing the formation of side products. mdpi.com Homogeneous palladium catalysts have also been effectively used for the dehydrogenation of 1,4-dihydropyridines, converting them smoothly into their pyridine counterparts. researchgate.net
Table 1: Selected Reagents for the Aromatization of Dihydropyridines
| Reagent Class | Specific Example(s) | Reference |
|---|---|---|
| Quinones | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | wikipedia.org |
| Metal Oxides | Chromium trioxide (CrO₃), Selenium dioxide (SeO₂) | researchgate.netresearchgate.net |
| Peroxides | Hydrogen peroxide (H₂O₂) | researchgate.net |
| Heteropolyacids | Vanadomolybdophosphate (H₆PMo₉V₃O₄₀) | nih.gov |
| Palladium Catalysts | Pd(acac)₂-P(C₄H₉)₃-Al(C₂H₅)₃-CF₃CO₂H | researchgate.net |
Nucleophilic and Electrophilic Addition Reactions
The enamine-like double bond in the 5,6-dihydropyridine ring is susceptible to both electrophilic and nucleophilic attacks.
Electrophilic Addition: The π electrons of the carbon-carbon double bond can act as a nucleophile, attacking electrophilic species. libretexts.org A classic example is the addition of hydrogen halides (HX). libretexts.orgsavemyexams.com The reaction proceeds via a carbocation intermediate, and the regioselectivity typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, which forms the more stable carbocation. savemyexams.comwikipedia.org
Nucleophilic Addition: While direct nucleophilic addition to the electron-rich dihydropyridine ring is difficult, the ring can be activated to facilitate such reactions. For instance, protonation or alkylation of the ring nitrogen can generate an iminium ion intermediate. acs.org This electrophilic intermediate is then readily attacked by nucleophiles. This strategy is central to the synthesis of various substituted tetrahydropyridines and piperidines from dihydropyridine precursors. acs.orgnih.govnih.gov A range of carbon and heteroatom nucleophiles can be added to activated pyridinium (B92312) salts to generate dihydropyridines. rsc.orgacs.org Furthermore, coordinating the dihydropyridine to a metal fragment, such as tungsten, can activate the ring toward selective nucleophilic addition. nih.gov
Table 2: Examples of Nucleophiles in Reactions with Pyridinium and Dihydropyridine Systems
| Nucleophile Source | Type of Nucleophile | Reaction Context | Reference |
|---|---|---|---|
| Organometallics | Dimethylzinc (ZnMe₂), Benzyl (B1604629) magnesium chloride (BnMgCl) | Addition to activated DHP-metal complex | nih.gov |
| Enolates | Methyl trimethylsilyl (B98337) dimethylketene (B1620107) acetal (B89532) (MTDA) | Addition to activated DHP-metal complex | nih.gov |
| Cyanides | Sodium Cyanide (NaCN) | Addition to activated DHP-metal complex | nih.gov |
| Hydrides | Sodium borohydride (B1222165) (NaBH₄), Tetramethylammonium triacetoxyborohydride | Reduction of iminium ion intermediate | acs.orgnih.gov |
Conformational Analysis and Ring Dynamics
Unlike the planar aromatic pyridine ring, the 5,6-dihydropyridine ring is non-planar. Computational studies and X-ray crystallography of analogous 1,4-dihydropyridine (B1200194) and dihydropyrimidine (B8664642) systems reveal that the ring typically adopts a shallow boat or sofa conformation. nih.govmdpi.com The C4-aryl group in many biologically active dihydropyridines is positioned pseudoaxially to the ring for optimal receptor binding. nih.gov The orientation of substituents on the ring is critical, as enantiomers with different conformations can exhibit vastly different or even opposing biological effects. nih.gov The ring possesses dynamic flexibility, allowing it to interconvert between different conformations, with the lowest energy conformer being influenced by the steric and electronic nature of its substituents. mdpi.com
Reactions of the 2-Amino Group
The 2-amino group attached to the pyridine framework exhibits reactivity characteristic of both aromatic amines and amidines, leading to a rich profile of derivatization reactions.
Diazotization and Coupling Reactions (general for 2-aminopyridines)
As specified, the reactivity in this subsection is based on general findings for 2-aminopyridines. The treatment of 2-aminopyridine (B139424) with nitrous acid (generated in situ from NaNO₂ and a strong acid) leads to the formation of a pyridine-2-diazonium salt. rsc.orgmyttex.net This reaction is a cornerstone of aromatic amine chemistry. However, a crucial distinction for the pyridine series is that pyridine-2-diazonium salts are exceptionally unstable and typically cannot be isolated. google.com They readily decompose, losing N₂ gas, and are therefore used as transient intermediates in one-pot synthesis procedures. myttex.netgoogle.com
Despite their instability, these diazonium intermediates are highly valuable for introducing a variety of substituents at the 2-position. A primary application is in azo coupling reactions, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline, to form a highly colored azo compound. libretexts.org These reactions are pH-sensitive; coupling to phenols is typically performed under mild alkaline conditions, while coupling to anilines is done in weakly acidic media. libretexts.org
Table 3: Representative Azo Coupling Reactions of Pyridine-2-diazonium Intermediates
| Coupling Partner | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| 2-Naphthol | Azo Dye (e.g., 2-hydroxy-1'-naphthylazopyridine) | Alkaline solution | rsc.org |
| o-Hydroxyacetophenone | Azo-substituted acetophenone | Alkaline ethanol | researchgate.net |
| Activated Anilines | Azo Dye | Acidic pH (< 6) | libretexts.org |
Condensation and Cycloaddition Reactions
The nitrogen atoms of the 2-aminopyridine moiety can participate in a variety of condensation and cycloaddition reactions to build fused heterocyclic systems.
Condensation Reactions: 2-Aminopyridines undergo condensation with various carbonyl-containing compounds. A classic example is the reaction with α-haloketones to form imidazo[1,2-a]pyridines, where the pyridine nitrogen first displaces the halide, followed by intramolecular cyclization of the amino group onto the ketone. rsc.org Multi-component reactions are also prevalent. For instance, 2-aminopyridines can react with an aldehyde and a diazo ester in a rhodium-catalyzed three-component coupling to produce pyrido[1,2-a]pyrimidin-4-ones. nih.gov Unexpected condensation products have also been observed from the reaction of 2-aminopyridine with barbituric acids in DMF, resembling a Mannich-type process. scielo.org.mxscielo.org.mx
Cycloaddition Reactions: The 2-aminopyridine scaffold can be synthesized via [2+2+2] cycloaddition reactions, for example, between α,ω-diynes and cyanamides, catalyzed by transition metals like ruthenium or iron. acs.orgresearchgate.net More pertinent to the reactivity of the pre-formed ring, the dihydropyridine core itself can participate in cycloadditions. For example, 5,6-unsubstituted 1,4-dihydropyridines have been shown to undergo a formal [2+2] cycloaddition with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield unique 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) |
| 4-methyl-2-aminopyridine |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Dimethyl acetylenedicarboxylate (DMAD) |
| Imidazo[1,2-a]pyridines |
| Pyrido[1,2-a]pyrimidin-4-ones |
| 2-azabicyclo[4.2.0]octa-3,7-dienes |
| 2-Naphthol |
| o-Hydroxyacetophenone |
| Barbituric acid |
| Nitrous acid |
Impact of the 4-Methyl Group on Regioselectivity and Reaction Rates
The presence of a methyl group at the 4-position of the dihydropyridine ring is anticipated to exert a notable influence on both the regioselectivity and the rates of its reactions, primarily through electronic and steric effects.
Electronic Effects:
The 4-methyl group is an electron-donating group (EDG) through hyperconjugation and induction. This increases the electron density of the dihydropyridine ring, which is expected to enhance its nucleophilicity. In reactions where the dihydropyridine acts as a hydride donor, such as in reduction reactions, this increased electron density facilitates the transfer of a hydride ion (H-). For instance, studies on the oxidation of Hantzsch 1,4-dihydropyridines have shown that electron-donating substituents generally increase the rate of oxidation. uchile.cl This is because the rate-determining step often involves the loss of a hydride, a process favored by increased electron density at the C4 position. Therefore, 2-Pyridinamine, 5,6-dihydro-4-methyl- is predicted to be a more potent reducing agent than its unsubstituted counterpart.
Steric Effects:
The steric bulk of the 4-methyl group can also play a crucial role in directing the regioselectivity of reactions. In addition reactions to the double bonds of the dihydropyridine ring, the methyl group can hinder the approach of bulky reagents to the adjacent C3 and C5 positions. This steric hindrance would favor reactions at the less hindered positions of the molecule. For example, in cycloaddition reactions, the approach of a dienophile would likely be directed away from the face of the ring bearing the methyl group. princeton.edu
Furthermore, in reactions involving the amino group at the 2-position, the 4-methyl group is not expected to have a direct steric impact due to its distance. However, its electronic influence can modulate the nucleophilicity of the exocyclic nitrogen.
The following table summarizes the expected impact of the 4-methyl group on reaction rates for different reaction types, based on data from analogous systems.
| Reaction Type | Expected Effect of 4-Methyl Group on Rate | Rationale |
| Oxidation (Hydride Donation) | Increase | Electron-donating nature of the methyl group enhances hydride transfer. uchile.cl |
| Electrophilic Addition | Increase | Increased electron density of the dihydropyridine ring enhances reactivity towards electrophiles. |
| Cycloaddition | Decrease (for bulky reagents) | Steric hindrance from the methyl group can impede the approach of the reacting partner. princeton.edu |
Regioselectivity:
In terms of regioselectivity, the electronic and steric effects of the 4-methyl group can lead to a preference for certain reaction sites. For instance, in electrophilic substitution reactions on the dihydropyridine ring, the electron-donating nature of the methyl group would activate the ring, but the precise location of substitution would be influenced by a combination of steric hindrance and the electronic directing effects of both the methyl and amino groups.
Probing Reaction Intermediates and Transition States
Reaction Intermediates:
In many reactions of dihydropyridines, particularly oxidation, the mechanism can proceed through a stepwise process involving radical cations or a concerted hydride transfer.
Radical Cation Intermediates: In an electron transfer-proton transfer-electron transfer (E-P-E) mechanism, the initial step is the formation of a dihydropyridine radical cation. This intermediate is then deprotonated, followed by a second electron transfer to yield the final pyridinium product. The presence of the electron-donating 4-methyl group would be expected to stabilize this radical cation intermediate, potentially favoring this pathway under certain conditions. researchgate.net
Charge-Transfer Complexes: Prior to hydride or electron transfer, a charge-transfer complex may form between the electron-rich dihydropyridine and an electron-deficient reactant.
Transition States:
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states. chemrxiv.orgnih.gov For reactions involving hydride transfer from a dihydropyridine, the transition state is typically characterized by an elongated C4-H bond and a partially formed bond between the hydride and the acceptor molecule.
Kinetic isotope effect (KIE) studies on Hantzsch dihydropyridines have provided experimental evidence for the nature of the transition state. A significant primary KIE upon substitution of the C4-hydrogen with deuterium (B1214612) is indicative of the C-H bond being broken in the rate-determining step, consistent with a single-step hydride transfer mechanism. illinois.edu
The table below presents calculated activation energies for the hydride transfer from a model dihydropyridine to different acceptors, illustrating how the electronic nature of the acceptor influences the transition state energy.
| Hydride Acceptor | Calculated Activation Energy (kcal/mol) | Reference |
| Propenenitrile | 27.7 | chemrxiv.org |
| Acrolein | 25.4 | chemrxiv.org |
| Formaldehyde | 29.1 | chemrxiv.org |
These computational findings suggest that the transition state for hydride transfer from 2-Pyridinamine, 5,6-dihydro-4-methyl- would also involve a significant degree of C-H bond breaking. The electron-donating 4-methyl group would likely lower the activation energy for this process compared to the unsubstituted analogue.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyridinamine,5,6 Dihydro 4 Methyl 9ci and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the local electronic environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy of aminopyridines reveals distinct signals for each proton in the molecule. The chemical shift (δ) of these signals is influenced by the electron density around the proton, with electron-withdrawing groups generally shifting signals to a higher frequency (downfield). For instance, in 2-amino-5-methylpyridine, the aromatic protons appear at different chemical shifts due to their position relative to the amino and methyl groups. chemicalbook.comchemicalbook.com The methyl group protons typically appear as a singlet in the upfield region of the spectrum. chemicalbook.comchemicalbook.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. For example, carbons bonded to the electronegative nitrogen atom in the pyridine (B92270) ring are shifted downfield. chemicalbook.comhmdb.ca
Table 1: Representative ¹H and ¹³C NMR Data for Aromatic Analogues
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| 2-Amino-5-methylpyridine | ¹H | 7.79 | d | J(A,B) = 2.4 |
| 7.12 | d | J(A,C) = 0.8 | ||
| 6.32 | d | J(A,D) = 0.8 | ||
| 2.12 | s | - | ||
| 4.67 | br s | - | ||
| ¹³C | Data not fully available in search results | |||
| 2-Amino-4-methylpyridine (B118599) | ¹H | Data not fully available in search results | ||
| ¹³C | Data not fully available in search results |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduresearchgate.net Cross-peaks in a COSY spectrum indicate which protons are neighbors in the spin system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com This is invaluable for assigning carbon signals based on the more easily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com This technique is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons (carbons with no attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of a molecule.
While specific 2D NMR data for "2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI)" is not available, the application of these techniques to similar heterocyclic systems is well-documented and essential for unambiguous structural assignment. researchgate.netyoutube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," with specific peaks corresponding to the stretching and bending of different functional groups.
For aminopyridine derivatives, characteristic IR absorption bands are expected for:
N-H stretching of the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching of the aromatic ring and the methyl group, usually found between 2850-3100 cm⁻¹.
C=C and C=N stretching within the pyridine ring, giving rise to absorptions in the 1400-1600 cm⁻¹ region.
N-H bending vibrations around 1600 cm⁻¹.
The NIST Chemistry WebBook provides IR spectral data for 2-amino-4-methylpyridine and 2-amino-5-methylpyridine, which can be used as a reference for identifying these functional groups. nist.govnist.gov Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can aid in a more complete vibrational analysis. researchgate.netaps.org
Table 2: Key IR Absorption Regions for Aminopyridine Analogues
| Functional Group | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 |
| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 |
| N-H Bend (Amine) | ~1600 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern.
For "2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI)", the nominal molecular weight would be calculated from its chemical formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. For example, the loss of a methyl group or fragments of the dihydropyridine (B1217469) ring would result in characteristic daughter ions. researchgate.net The NIST Chemistry WebBook contains mass spectral data for the aromatic analogue 2-amino-4-methylpyridine, which can serve as a reference. nist.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry.
Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess Determination
"2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI)" possesses a chiral center at the 4-position of the dihydropyridine ring. Therefore, it can exist as a pair of enantiomers. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for studying these chiral molecules.
Computational and Theoretical Chemistry Investigations of 2 Pyridinamine,5,6 Dihydro 4 Methyl 9ci
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insights into the electron distribution, stability, and reactivity of 2-Pyridinamine, 5,6-dihydro-4-methyl-.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Pyridinamine, 5,6-dihydro-4-methyl-, DFT studies would be instrumental in determining its most stable three-dimensional arrangement (ground state geometry) and its total electronic energy. Researchers would typically employ various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) to accurately model the molecule. The resulting data would include optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding its structural characteristics.
Table 5.1.1: Hypothetical DFT-Calculated Geometric Parameters for 2-Pyridinamine, 5,6-dihydro-4-methyl-
| Parameter | Value (B3LYP/6-31G*) |
| C4-N (pyridine ring) Bond Length (Å) | Data not available |
| C-N (amino group) Bond Length (Å) | Data not available |
| C=N Bond Angle (°) | Data not available |
| N-H Bond Length (Å) | Data not available |
| Total Energy (Hartree) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published DFT studies were found.
Ab Initio Methods for High-Level Molecular Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for predicting molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide very accurate predictions for properties such as electron affinity, ionization potential, and dipole moment. While computationally more demanding than DFT, these methods serve as a benchmark for assessing the accuracy of other computational approaches.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of 2-Pyridinamine, 5,6-dihydro-4-methyl- over time. These simulations could reveal its conformational landscape, identifying the different shapes the molecule can adopt and the energy barriers between them. Furthermore, by including solvent molecules (e.g., water, ethanol) in the simulation box, MD can provide critical insights into how the solvent affects the molecule's structure and dynamics, which is essential for understanding its behavior in solution.
Computational Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic signatures of a molecule before it is synthesized or analyzed experimentally. For 2-Pyridinamine, 5,6-dihydro-4-methyl-, quantum chemical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the molecule's structure.
Theoretical Analysis of Reaction Mechanisms and Energy Barriers
Theoretical chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For reactions involving 2-Pyridinamine, 5,6-dihydro-4-methyl-, computational methods could be used to map out the potential energy surface, identifying transition states and intermediates. This analysis would yield crucial information about the reaction pathways and the energy barriers that must be overcome, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.
Structure-Property Relationship Modeling (theoretical aspects)
Structure-Property Relationship (SPR) modeling aims to establish a theoretical link between the molecular structure of a compound and its macroscopic properties. For 2-Pyridinamine, 5,6-dihydro-4-methyl-, computational models could be developed to predict properties like its reactivity, polarity, and potential biological activity based on its calculated electronic and structural features. These theoretical models are instrumental in the rational design of new molecules with desired characteristics.
Derivatization and Functionalization Strategies for 2 Pyridinamine,5,6 Dihydro 4 Methyl 9ci
Chemical Transformations of the 2-Amino Functionality
The primary amino group at the C-2 position is a key handle for derivatization. Its nucleophilic character allows for a variety of bond-forming reactions, including alkylation, arylation, and acylation, as well as participation in cyclocondensation reactions to build fused heterocyclic systems.
N-Alkylation, N-Arylation, and N-Acylation Reactions
The nitrogen atom of the 2-amino group can be readily functionalized through reactions with various electrophiles.
N-Alkylation and N-Acylation: Standard N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to yield secondary and tertiary amines. Similarly, N-acylation proceeds smoothly with acylating agents such as acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form the corresponding amides. These amides are often used as protecting groups or to introduce new functional moieties.
N-Arylation: The introduction of an aryl or heteroaryl group on the amino nitrogen is commonly accomplished via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a powerful method for this transformation. organic-chemistry.org This reaction typically involves an aryl halide or triflate, a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos), and a base. nih.govacs.org This method allows for the synthesis of N-aryl and N-heteroaryl derivatives, which are prevalent structures in pharmacologically active compounds.
| Transformation | Reagents & Conditions | Expected Product Type |
| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN) | Secondary or Tertiary Amine |
| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., DCM, THF) | Amide |
| N-Arylation | Ar-X (Aryl Halide), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos), Base (e.g., NaOtBu) | Secondary Arylamine |
Formation of Cyclic Imides and Other Heterocyclic Fusions
The 2-amino group, as part of a cyclic amidine, is a potent binucleophile for constructing fused heterocyclic systems through cyclocondensation reactions. mdpi.combeilstein-journals.org This strategy involves reacting the aminodihydropyridine with bifunctional electrophiles to generate polycyclic structures.
Fused Pyrimidines and Related Systems: Reaction with 1,3-dielectrophilic species such as β-ketoesters, malonic esters, or α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridopyrimidine rings. For instance, condensation with a β-ketoester can yield a pyridopyrimidinone derivative, a scaffold found in numerous bioactive molecules. researchgate.net
Cyclic Imides: While the direct formation of a simple cyclic imide fused at the 1,2-position is less common, reaction with cyclic anhydrides (e.g., succinic anhydride, phthalic anhydride) can lead to the formation of an initial amic acid, which can be cyclized under thermal or chemical dehydration to form a fused system containing an imide-like functionality.
Other Fused Heterocycles: A wide array of other fused systems can be envisioned. Reaction with carbon disulfide followed by alkylation and cyclization can lead to fused thiazole (B1198619) systems. Similarly, reagents like cyanogen (B1215507) bromide or orthoesters can be used to construct fused amino-imidazole or triazine rings, respectively. nih.gov
| Reagent Type | Fused Ring System |
| β-Ketoester | Pyridopyrimidinone |
| Malononitrile Dimer | Pyridopyridopyrimidine |
| Isothiocyanate | Pyridothiourea derivative |
| 1,3-Diketone | Pyridopyrimidine |
Regioselective Modifications of the Dihydro Pyridine Ring
The dihydropyridine (B1217469) ring of 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) possesses a unique electronic structure, behaving as an electron-rich enamine. This reactivity allows for various regioselective modifications, including electrophilic substitution and metal-catalyzed cross-coupling, while the saturated positions offer opportunities for stereoselective functionalization.
Electrophilic Substitution Reactions on the Pyridine Nucleus
Unlike the aromatic pyridine ring, which is electron-deficient and generally unreactive towards electrophiles, the dihydropyridine ring in the title compound is an enamine and is highly activated towards electrophilic attack. masterorganicchemistry.com The reaction is predicted to occur at the electron-rich carbon atoms of the enamine system, primarily at the C3 and C5 positions.
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to readily halogenate the ring, likely at the C3 or C5 position, providing useful intermediates for further functionalization.
Vilsmeier-Haack Reaction: The reaction with a Vilsmeier reagent (POCl₃/DMF) would introduce a formyl group, yielding an aldehyde that can be used in subsequent transformations.
Nitration and Sulfonation: While harsh conditions are needed for aromatic pyridines, milder reagents may effect nitration or sulfonation on the activated dihydropyridine ring. youtube.com
Metal-Catalyzed Cross-Coupling Reactions at the Ring Carbons
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. youtube.com For the dihydropyridine ring, this can be achieved either through direct C-H activation or, more commonly, by first introducing a halide or triflate leaving group onto the ring via electrophilic substitution. rsc.org
The resulting halo-dihydropyridine can then participate in a variety of palladium-catalyzed reactions:
Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond with an aryl, heteroaryl, or vinyl group. nih.gov
Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent. nih.gov
Heck Coupling: Reaction with an alkene to form a new C-C bond.
Negishi Coupling: Coupling with an organozinc reagent, which is often highly efficient. nih.gov
| Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki | R-B(OH)₂ | C-C (sp²-sp²) |
| Sonogashira | R-C≡CH | C-C (sp²-sp) |
| Heck | Alkene | C-C (sp²-sp²) |
| Negishi | R-ZnX | C-C |
| Buchwald-Hartwig | R₂NH | C-N |
Stereoselective Functionalization of the Saturated Positions
The presence of saturated C5 and C6 carbons, along with the C4=C5 double bond, allows for the introduction of stereocenters and the synthesis of chiral, non-planar structures.
Stereoselective Reduction: The C4=C5 double bond can be reduced to generate new stereocenters at C4 and C5. Diastereoselective reduction can be achieved through substrate control or by using chiral reducing agents. For example, catalytic hydrogenation using a chiral rhodium or iridium catalyst can provide access to specific stereoisomers of the corresponding tetrahydropyridine. nih.gov
Cycloaddition Reactions: The dihydropyridine system can potentially act as a diene component in [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles. nih.gov This approach would create a bicyclic system and install multiple stereocenters in a single, highly controlled step.
Functionalization via Iminium Intermediates: Protonation of the enamine can generate a reactive iminium ion. Subsequent nucleophilic attack at C5 or C6 could be directed stereoselectively by chiral catalysts or auxiliaries, leading to highly substituted piperidine (B6355638) derivatives. nih.govauburn.edu This strategy has been used to synthesize complex alkaloids containing substituted piperidine cores. researchgate.netnih.gov
| Strategy | Target Positions | Stereochemical Outcome |
| Catalytic Hydrogenation | C4, C5 | Creation of two new stereocenters |
| [4+2] Cycloaddition | C3, C6 | Formation of a bicyclic adduct with multiple stereocenters |
| Nucleophilic Addition to Iminium Ion | C5 or C6 | Introduction of a substituent with potential stereocontrol |
Synthesis of Complex Polycyclic Systems Incorporating the 2-Pyridinamine, 5,6-dihydro-4-methyl-(9CI) Scaffold
The inherent reactivity of the 2-Pyridinamine, 5,6-dihydro-4-methyl- scaffold, particularly the nucleophilic amino group and the adjacent endocyclic nitrogen, makes it an excellent precursor for the synthesis of fused heterocyclic systems. Annulation reactions, where a new ring is built onto the existing dihydropyridine framework, are a primary strategy for creating complex polycyclic structures. These reactions often involve bifunctional electrophiles that react with two nucleophilic sites on the dihydropyridine derivative.
One common approach involves the condensation of dihydropyridine-based amines with dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings. For instance, the reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with glyoxal (B1671930) has been shown to yield functionalized 6-oxo-6H-pyrido[1,2-b] nih.govorganic-chemistry.orgescholarship.orgtriazines under mild conditions. sciforum.net A similar strategy could be envisioned for 2-Pyridinamine, 5,6-dihydro-4-methyl-, where reaction with a 1,3-dielectrophile would lead to the formation of a fused six-membered ring.
A plausible synthetic route towards a pyrimido[1,6-a]pyrimidine-type structure starting from a related dihydropyrimidine (B8664642) involves intramolecular cyclization following amination. For example, the amination of 1-(3-bromopropyl)-pyrimidine-2,4(1H,3H)-dione with various amines, followed by intramolecular cyclization, yields 1-substituted-1,2,3,4-tetrahydro-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-diones. nih.gov This strategy highlights the potential to first functionalize the exocyclic amino group of 2-Pyridinamine, 5,6-dihydro-4-methyl- with a handle for a subsequent ring-closing reaction.
The following table summarizes representative annulation reactions on related aminopyridine and dihydropyridine scaffolds, illustrating the potential for synthesizing polycyclic systems.
| Starting Material Analogue | Reagent(s) | Product Type | Reference |
| 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Glyoxal | 6-Oxo-6H-pyrido[1,2-b] nih.govorganic-chemistry.orgescholarship.orgtriazine | sciforum.net |
| 1-(3-Bromopropyl)-pyrimidine-2,4(1H,3H)-dione | Various amines | 1,2,3,4-Tetrahydro-6H-pyrimido[1,6-a]pyrimidine-6,8(7H)-dione | nih.gov |
| 6-Aminothiouracil | Formyl cyclic ketones | Cycloalka-pyrimido[1,6-a]pyrimidinone | nih.gov |
Furthermore, multi-component reactions offer an efficient pathway to complex heterocyclic systems. A one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated N-benzyl aldimines, proceeding through dihydropyridine intermediates. nih.govorganic-chemistry.orgescholarship.org This demonstrates the utility of the dihydropyridine core in facilitating complex cyclization cascades.
Design and Synthesis of Analogues with Varied Substitution Patterns
The design and synthesis of analogues of 2-Pyridinamine, 5,6-dihydro-4-methyl- with varied substitution patterns are essential for exploring the structure-activity relationships (SAR) of this chemical class. Substitutions can be introduced at the exocyclic amino group, the methyl group, or the dihydropyridine ring itself.
One key strategy for generating analogues is the condensation of substituted malonic acid diesters with guanidine (B92328) under basic conditions to produce 2-amino-4,6-dihydroxypyrimidines, which are structurally related to the target compound. nih.gov This method allows for the introduction of various substituents at the 5-position of the pyrimidine ring.
The following table presents a selection of synthesized 2-amino-4,6-dihydroxypyrimidine (B16511) analogues with different substituents at the C5 position.
| C5-Substituent | Yield (%) | Reference |
| Methyl | 91 | nih.gov |
| Ethyl | 88 | nih.gov |
| Propyl | 94 | nih.gov |
| sec-Butyl | 93 | nih.gov |
Another versatile method for creating diverse analogues is through multi-component reactions. For example, a three-component reaction of α-cyanoketones, carboxaldehydes, and guanidines provides an efficient route to 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov This approach allows for significant variation at the 2, 4, and 6-positions of the pyrimidine core.
Furthermore, the exocyclic amino group serves as a key handle for derivatization. For instance, N-acylation or N-alkylation can introduce a wide range of functional groups. The synthesis of 2-(S-alkyl)-1,4-dihydronicotinamides from triethylammonium (B8662869) 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates via S-alkylation demonstrates a powerful method for functionalizing the dihydropyridine ring. researchgate.netmdpi.com
The synthesis of highly functionalized tetrahydropyridines through iodine-catalyzed five-component reactions of anilines, benzaldehydes, and ethyl acetoacetate (B1235776) also showcases a method for generating a diverse set of analogues with multiple points of substitution. nih.gov
The following table details examples of functionalization on related dihydropyridine and aminopyrimidine scaffolds.
| Scaffold | Reaction Type | Reagents | Functionalized Product | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | Condensation | Substituted malonic acid diester, Guanidine | 5-Substituted-2-amino-4,6-dihydroxypyrimidine | nih.gov |
| 2-Aminopyrimidine | Three-component reaction | α-Cyanoketone, Carboxaldehyde, Guanidine | 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitrile | nih.gov |
| 1,4-Dihydropyridine-2-thiolate | S-alkylation | Reactive halides | 2-(S-Alkyl)-1,4-dihydronicotinamide | researchgate.netmdpi.com |
| Tetrahydropyridine | Five-component reaction | Aniline, Benzaldehyde, Ethyl acetoacetate, Iodine | Ethyl 4-(phenylamino)-2,6-diphenyl-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | nih.gov |
These derivatization and functionalization strategies underscore the versatility of the 2-Pyridinamine, 5,6-dihydro-4-methyl- scaffold as a starting point for the synthesis of a wide array of complex and functionally diverse heterocyclic compounds.
Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis
Precursor for Diversified Heterocyclic Compounds
The inherent reactivity of 2-Pyridinamine, 5,6-dihydro-4-methyl- allows for its elaboration into a multitude of heterocyclic systems. The endocyclic enamine and exocyclic amino group can participate in various cyclization and condensation reactions, making it a powerful tool for generating molecular diversity.
The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring fused to the pyridine (B92270) core. One of the most significant applications is in the construction of pyrido[2,3-d]pyrimidines, a scaffold found in numerous biologically active molecules, including kinase inhibitors like Palbociclib. nih.govnih.gov The synthesis often involves the reaction of a 2-aminopyridine derivative with various reagents to build the adjacent pyrimidine ring.
For instance, a general and widely adopted strategy involves the reaction of 2-aminopyridine analogues with α,β-unsaturated esters and other reagents to form substituted pyridones, which are then cyclized with guanidine (B92328) or similar compounds to yield the pyrido[2,3-d]pyrimidin-7(8H)-one core. nih.gov A preliminary search reveals over 20,000 compounds containing the pyrido[2,3-d]pyrimidin-7(8H)-one substructure, underscoring the importance of this synthetic pathway. nih.gov The dihydropyridine (B1217469) nature of 2-Pyridinamine, 5,6-dihydro-4-methyl- allows for the direct synthesis of the corresponding 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one systems, which can be subsequently oxidized if the fully aromatic system is desired. nih.gov
Table 1: Examples of Synthetic Strategies for Pyrido[2,3-d]pyrimidine Systems
| Starting Material Type | Reagents | Resulting System | Reference |
| α,β-Unsaturated Ester + Malononitrile | 1. NaOMe/MeOH2. Guanidine | 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| 4-Amino-5-bromopyrimidine | Palladium-catalyzed coupling reactions | Fused Pyrido[2,3-d]pyrimidine | nih.gov |
| 5-Acetyl-6-aminopyrimidine-4(3H)-thiones | Reagents with active chloromethylene fragment | Functionalized thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines | researchgate.net |
| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde, then reduction and reductive amination | Substituted Pyrido[2,3-d]pyrimidine-2,4,6-triamine | nih.gov |
Beyond fused bicyclic systems, 2-Pyridinamine, 5,6-dihydro-4-methyl- is a candidate for incorporation into more complex polycyclic nitrogen-containing scaffolds. The principles of its reactivity can be extended to create intricate molecular architectures. For example, sequential reactions involving aminoalkynes and carbonyls, often mediated by metal catalysts, are a powerful method for assembling polyfunctionalized nitrogen heterocycles. mdpi.com The amino and enamine functionalities of 2-Pyridinamine, 5,6-dihydro-4-methyl- make it suitable for such sequential transformations, allowing it to be integrated into larger, ring-fused systems. mdpi.com
Furthermore, the synthesis of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold, which form functionalized molecular clefts upon metal coordination, highlights how pyridine-based building blocks can be used to create complex three-dimensional structures. nih.gov The reactivity of the target compound allows for its derivatization and subsequent linkage to other heterocyclic units, paving the way for the construction of elaborate polycyclic frameworks with potential applications in supramolecular chemistry and catalysis.
Application in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are a cornerstone of modern green and efficient organic synthesis. The 2-aminopyridine scaffold is frequently employed in MCRs to rapidly generate complex molecules. researchgate.net
The bifunctional nature of 2-Pyridinamine, 5,6-dihydro-4-methyl- makes it an ideal substrate for MCRs. For example, a three-component reaction involving an aldehyde, malononitrile, and an aminopyrimidine derivative can yield highly substituted pyridine or pyrimidine products. researchgate.netnih.gov Such reactions are valued for their speed, simplicity, and ability to quickly generate a wide range of diverse compounds. Theoretical studies have delved into the mechanisms of these MCRs, confirming pathways that often involve initial Knoevenagel condensation followed by Michael addition and cyclization steps to form fused systems like pyrido[2,3-d]pyrimidines. nih.gov The use of 2-Pyridinamine, 5,6-dihydro-4-methyl- in such sequences would provide direct access to libraries of dihydropyridine-fused heterocycles.
Contribution to the Development of Chemical Diversity Libraries
The creation of chemical diversity libraries is fundamental to drug discovery and high-throughput screening. Building blocks that allow for the efficient and varied introduction of substituents are highly prized. 2-Pyridinamine, 5,6-dihydro-4-methyl- serves as an excellent scaffold for this purpose.
Researchers have documented the synthesis of a large library of 108 2-amino-4,6-disubstituted-pyrimidine derivatives using a three-component reaction to explore structure-activity relationships for adenosine (B11128) receptor antagonists. nih.gov Similarly, the use of a 2-aminopyridine-5-boronic acid pinacol (B44631) ester as a versatile building block has been highlighted for its utility in synthesizing diverse compound libraries via subsequent Suzuki coupling reactions. rsc.org The functional groups on 2-Pyridinamine, 5,6-dihydro-4-methyl- (the amino group, the double bond, and the methyl group) provide multiple handles for derivatization, enabling the generation of a wide array of analogues for screening and lead optimization.
Intermediate in the Synthesis of Chiral Compounds (referencing general applications for pyridine derivatives)
Chiral molecules containing a pyridine ring are critical structural units in medicinal chemistry, catalysis, and materials science. rsc.org Consequently, the development of methods for the enantioselective synthesis of chiral pyridine derivatives is an area of intense research. researchgate.netacs.org While not a chiral molecule itself, 2-Pyridinamine, 5,6-dihydro-4-methyl- can serve as a key intermediate in the synthesis of chiral compounds.
The dihydropyridine ring can be a precursor to chiral centers through asymmetric hydrogenation or other stereoselective transformations. Furthermore, general methods for preparing chiral pyridine derivatives often involve the catalytic transformation of pyridine precursors. researchgate.net For example, highly enantioselective catalytic reactions have been developed for the addition of nucleophiles to alkenyl pyridines, and for the asymmetric reductive amination of 2-acylpyridines, affording chiral products with high enantiomeric excess. rsc.orgresearchgate.net These established methodologies for creating chirality on pyridine-containing molecules can be adapted to derivatives of 2-Pyridinamine, 5,6-dihydro-4-methyl-, making it a valuable starting point for accessing novel chiral N-heterocyclic compounds. rsc.orgresearchgate.netamanote.com
Applications in Advanced Materials Science and Catalysis
Investigation as a Ligand in Transition Metal Catalysis for Organic Transformations
The dihydropyridinamine framework presents intriguing possibilities as a ligand in transition metal catalysis. The nitrogen atoms within the ring and the exocyclic amine group can act as coordination sites for a variety of transition metals. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be tuned by modifying the substituents on the dihydropyridine (B1217469) ring.
While direct studies on "2-Pyridinamine, 5,6-dihydro-4-methyl-" as a ligand are limited, research on related 1,4-dihydropyridine (B1200194) (DHP) derivatives provides a strong basis for its potential. benthamdirect.comresearchgate.netresearchgate.net DHPs are known to act as reducing agents in various chemical transformations, often in conjunction with a transition metal catalyst. acs.org This suggests that a dihydropyridinamine ligand could not only stabilize a metal center but also participate directly in the catalytic cycle through redox processes.
Furthermore, the synthesis of DHPs themselves is often catalyzed by transition metals, highlighting the affinity of the dihydropyridine core for such metals. benthamdirect.comresearchgate.netresearchgate.net The coordination of a dihydropyridinamine ligand to a transition metal could lead to the formation of complexes with unique steric and electronic environments, potentially enabling novel catalytic transformations or improving the efficiency and selectivity of existing ones. The reactivity of transition metal hydrides, which can be formed in catalytic cycles involving dihydropyridines, is highly dependent on the properties of the metal and the ancillary ligands. diva-portal.org The bifunctional nature of a dihydropyridinamine ligand, possessing both a Lewis basic site and potential for hydrogen bonding, could be advantageous in catalytic reactions. youtube.comyoutube.com
Table 1: Potential Transition Metals for Catalysis with Dihydropyridinamine Ligands
| Transition Metal | Potential Catalytic Application | Rationale |
| Palladium (Pd) | Cross-coupling reactions, hydrogenation | Known to catalyze a wide range of organic transformations and has shown efficacy in DHP synthesis. cam.ac.uk |
| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation | Often used in asymmetric catalysis; the chirality of a substituted dihydropyridinamine could be exploited. diva-portal.org |
| Ruthenium (Ru) | Metathesis, transfer hydrogenation | Versatile catalyst for various C-C and C-H bond formations. |
| Copper (Cu) | Click chemistry, C-N bond formation | Cost-effective and exhibits diverse catalytic activity. researchgate.net |
| Iron (Fe) | Redox catalysis, hydrogenation | Abundant, inexpensive, and environmentally benign. diva-portal.org |
This table is illustrative and based on the known catalytic activities of these metals with related nitrogen-containing ligands.
Exploration as a Constituent in Polymer Synthesis for Functional Materials
The incorporation of the "2-Pyridinamine, 5,6-dihydro-4-methyl-" moiety into polymer chains is a promising avenue for the creation of functional materials with tailored properties. The amine group provides a reactive handle for polymerization, allowing the dihydropyridinamine unit to be integrated as a monomer or as a functional side group.
Polymers containing dihydropyridine or related pyridine (B92270) structures have been explored for their conductive properties. nasa.gov The π-electron system of the dihydropyridine ring, although not fully aromatic, can contribute to electronic conductivity, especially when incorporated into a conjugated polymer backbone. The resulting materials could find applications in organic electronics, such as in sensors or as components of electroactive polymers. cam.ac.ukwikipedia.orgrsc.org
Moreover, the hydrogen bonding capabilities of the dihydropyridinamine unit can be exploited to control the secondary structure and morphology of the resulting polymers. This can lead to the formation of self-assembling materials with ordered nanostructures, which is of great interest for applications in drug delivery, tissue engineering, and separation technologies. The synthesis of amino-functionalized polyesters, for instance, has been shown to yield materials with a wide range of applications. wjpmr.com
Role in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined molecular assemblies. acs.orgbrighton.ac.ukyoutube.com The "2-Pyridinamine, 5,6-dihydro-4-methyl-" scaffold is well-suited for this purpose due to the presence of both hydrogen bond donors (the amine group and the N-H in the ring) and acceptors (the pyridine nitrogen).
These features suggest that this compound could act as a building block for the formation of supramolecular polymers, gels, or discrete molecular cages. brighton.ac.uk By designing complementary molecules that can specifically interact with the dihydropyridinamine unit, it may be possible to create complex, self-assembled architectures. Such systems could have applications in areas like molecular recognition, sensing, and the development of "smart" materials that respond to external stimuli.
While direct examples involving this specific dihydropyridinamine are yet to be reported, the principles of supramolecular chemistry suggest a high potential for its use in this field. The ability of related heterocyclic compounds to form intricate host-guest complexes further supports this notion.
Development of Photoactive or Electroactive Precursors based on the Dihydropyridinamine Scaffold
The electronic structure of 1,4-dihydropyridines is known to give rise to interesting photophysical and photochemical properties. researchgate.netnih.gov These compounds often exhibit fluorescence and can undergo photochemical reactions upon exposure to light. researchgate.netmdpi.comnih.gov This suggests that "2-Pyridinamine, 5,6-dihydro-4-methyl-" and its derivatives could serve as precursors for the development of novel photoactive materials.
The absorption and emission properties of such compounds can be tuned by altering the substituents on the dihydropyridine ring. nih.gov This opens up the possibility of designing fluorescent probes for specific analytes or creating materials for use in optical data storage or as photoinitiators in polymerization reactions. The photodegradation of some dihydropyridines can also be harnessed for controlled release applications. researchgate.net
In the realm of electroactive materials, the redox activity of the dihydropyridine ring is a key feature. wikipedia.orgnih.gov The ability to undergo reversible oxidation and reduction suggests that polymers or molecular assemblies containing this moiety could exhibit electrochromic behavior (changing color upon application of an electrical potential) or be used as charge-storage materials in batteries. The development of electroactive polymers for applications in sensors and artificial muscles is an active area of research. cam.ac.ukwikipedia.orgrsc.org
Table 2: Potential Applications of Photoactive/Electroactive Dihydropyridinamine-Based Materials
| Application Area | Underlying Principle | Potential Function of Dihydropyridinamine |
| Fluorescent Sensors | Analyte-induced changes in fluorescence | The dihydropyridinamine core acts as the fluorophore. |
| Photodynamic Therapy | Light-induced generation of reactive oxygen species | The dihydropyridinamine derivative acts as a photosensitizer. |
| Electrochromic Devices | Reversible color change upon redox reaction | The dihydropyridinamine unit undergoes a redox-induced structural change leading to a color change. |
| Organic Batteries | Reversible storage of electrical charge | The dihydropyridinamine moiety serves as the redox-active component. |
| Actuators | Shape change in response to electrical stimulus | Polymers containing the dihydropyridinamine unit could form the basis of electroactive materials. wikipedia.org |
This table outlines potential applications based on the known properties of dihydropyridine systems.
Q & A
What are the recommended synthetic routes for 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI), and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as cyclization of substituted pyridine precursors or catalytic hydrogenation of unsaturated intermediates. Key parameters include temperature control (e.g., 50–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for improved solubility), and catalyst choice (e.g., palladium on carbon for hydrogenation). Optimization may require DoE (Design of Experiments) to balance yield and purity .
How can the structural integrity of 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) be confirmed post-synthesis?
Methodological Answer:
Combine spectroscopic techniques:
- NMR (¹H/¹³C) to verify hydrogenation of the 5,6-dihydro moiety and methyl substitution at position 4.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₆H₉N₂).
- IR spectroscopy to identify amine N-H stretches (~3300 cm⁻¹). Cross-validate with computational simulations (DFT) for electronic structure alignment .
What handling protocols are critical for maintaining the stability of 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI)?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the dihydro-pyridine ring. Use anhydrous solvents during reactions to avoid hydrolysis. Regularly monitor purity via HPLC, especially after long-term storage, as degradation products may form tertiary amines or ring-opened species .
What catalytic applications are plausible for 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) in organic synthesis?
Methodological Answer:
The amine group and dihydro-pyridine backbone suggest potential as a ligand in transition-metal catalysis (e.g., Pd or Cu complexes for cross-coupling reactions). Test catalytic activity in model reactions like Suzuki-Miyaura coupling, varying metal/ligand ratios and monitoring turnover frequency (TOF) via GC-MS .
How can researchers assess the biological activity of this compound in medicinal chemistry studies?
Methodological Answer:
Screen for enzyme inhibition (e.g., kinases or dehydrogenases) using fluorescence-based assays. Evaluate cellular uptake and cytotoxicity in vitro (e.g., HepG2 or HEK293 cells) via MTT assays. Computational docking (AutoDock Vina) can predict binding affinities to target proteins .
What computational approaches are suitable for studying the electronic properties of 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI)?
Methodological Answer:
Perform DFT calculations (B3LYP/6-311G**) to map frontier molecular orbitals (HOMO/LUMO), partial charges, and electrostatic potential surfaces. Compare with experimental UV-Vis spectra to validate electronic transitions. Molecular dynamics (MD) simulations can assess solvation effects .
How can reaction yields be improved during scale-up synthesis of this compound?
Methodological Answer:
Implement continuous flow chemistry to enhance heat/mass transfer and reduce side reactions. Optimize catalyst loading (e.g., 5–10 mol% for hydrogenation) and employ in-line purification (e.g., scavenger resins). Monitor reaction progress in real-time using PAT (Process Analytical Technology) tools like FTIR .
What analytical challenges arise in quantifying trace impurities in 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI)?
Methodological Answer:
Develop a UPLC method with a C18 column (1.7 µm particles) and MS-compatible mobile phases (e.g., 0.1% formic acid in water/acetonitrile). Calibrate using spiked impurity standards (e.g., dehydrogenated byproducts). Validate limits of detection (LOD < 0.1%) per ICH Q3 guidelines .
What are the primary degradation pathways of this compound under oxidative conditions?
Methodological Answer:
Expose to H₂O₂ or ambient O₂ and analyze products via LC-MS. Likely pathways include:
- Ring oxidation : Formation of pyridine-N-oxide derivatives.
- N-Methyl group cleavage : Generation of primary amines.
Use radical scavengers (e.g., BHT) in stability studies to identify dominant mechanisms .
How does 2-Pyridinamine,5,6-dihydro-4-methyl-(9CI) interact with metal ions in coordination chemistry?
Methodological Answer:
Titrate with metal salts (e.g., CuCl₂, Fe(acac)₃) in THF or MeOH and monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry (redox shifts). Single-crystal XRD of metal complexes can reveal binding modes (e.g., κ²-N,N coordination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
